molecular formula C8H18N2O B12848104 (S)-2-Amino-N,N-diethylbutanamide

(S)-2-Amino-N,N-diethylbutanamide

Cat. No.: B12848104
M. Wt: 158.24 g/mol
InChI Key: WXYGMIMPKDAELC-ZETCQYMHSA-N
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Description

(S)-2-Amino-N,N-diethylbutanamide is an organic compound with a chiral center, making it optically active. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure consists of a butanamide backbone with an amino group and two ethyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N,N-diethylbutanamide typically involves the reaction of (S)-2-Aminobutanamide with diethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination. The reaction conditions are carefully monitored to maintain the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-N,N-diethylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted butanamides.

Scientific Research Applications

(S)-2-Amino-N,N-diethylbutanamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N,N-diethylbutanamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist, depending on its structure and functional groups. The pathways involved include binding to active sites or allosteric sites on proteins, leading to modulation of biological activity.

Comparison with Similar Compounds

  • ®-2-Amino-N,N-diethylbutanamide
  • (S)-2-Amino-N,N-dimethylbutanamide
  • (S)-2-Amino-N,N-diethylpentanamide

Comparison: (S)-2-Amino-N,N-diethylbutanamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(2S)-2-amino-N,N-diethylbutanamide

InChI

InChI=1S/C8H18N2O/c1-4-7(9)8(11)10(5-2)6-3/h7H,4-6,9H2,1-3H3/t7-/m0/s1

InChI Key

WXYGMIMPKDAELC-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C(=O)N(CC)CC)N

Canonical SMILES

CCC(C(=O)N(CC)CC)N

Origin of Product

United States

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